4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine
Overview
Description
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is a chemical compound with the molecular formula C8H7ClN2S . It is a derivative of pyrimidine, a basic aromatic ring that consists of two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves various methods. For example, one method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 . Another method involves a ZnCl2-catalyzed three-component coupling reaction that allows the synthesis of various 4,5-disubstituted pyrimidine derivatives in a single step from functionalized enamines, triethyl orthoformate, and ammonium acetate .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[2,3-D]pyrimidine core, which is a fused ring system incorporating a thiophene and a pyrimidine ring . The compound also contains a chlorine atom and two methyl groups attached to the pyrimidine ring .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .Mechanism of Action
Target of Action
4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is a derivative of pyrimidines . Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response against the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
As a pyrimidine derivative, it is likely to interact with its targets (inflammatory mediators) and inhibit their expression and activities . This inhibition can result in the reduction of inflammation.
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to inflammation. The compound may inhibit the pathways involving prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins . The downstream effects of this inhibition would be a reduction in the inflammatory response.
Pharmacokinetics
It is slightly soluble in water , which may impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action would likely involve the inhibition of inflammatory mediators, leading to a reduction in inflammation .
Action Environment
It should be stored in a cool, dry place in tightly closed containers, away from oxidizing agents . This suggests that certain environmental conditions, such as temperature and exposure to oxidizing agents, could potentially affect the compound’s stability and efficacy.
Safety and Hazards
While specific safety and hazard information for 4-Chloro-2,6-dimethylthieno[2,3-D]pyrimidine is not available in the search results, general safety measures for handling similar chemical compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Future Directions
Properties
IUPAC Name |
4-chloro-2,6-dimethylthieno[2,3-d]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-4-3-6-7(9)10-5(2)11-8(6)12-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUOOVOXCKXKHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)N=C(N=C2Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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